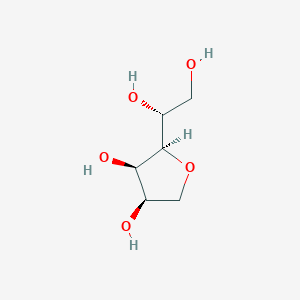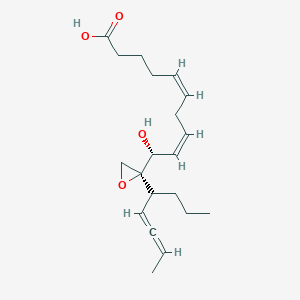
Longistylin C
Overview
Description
Synthesis Analysis
Longistylin C derivatives have been synthesized to explore their anti-tumor properties. A study by Yan Shan et al. (2015) developed ten longistylin C derivatives, with their structures confirmed through NMR, MS, and elemental analyses. Derivatives DT-6 and DT-9 showed significant cytotoxicity against various human cancer cell lines, indicating the potential for anti-cancer drug development (Shan et al., 2015).
Molecular Structure Analysis
The molecular structure of longistylin C and its derivatives plays a crucial role in their bioactivity. The study by Shan et al. is significant for its detailed analysis of the structural requirements for cytotoxicity, providing insights into the structure-activity relationships of longistylin C derivatives.
Chemical Reactions and Properties
Longistylin C's reactivity and chemical properties can be inferred from studies on similar natural products and synthetic analogs. For example, the enantioselective synthesis of C-C bonds catalyzed by enzymes highlights the potential for selective synthesis of longistylin C derivatives (Sukumaran & Hanefeld, 2005).
Physical Properties Analysis
While specific studies on the physical properties of longistylin C were not identified, the methodologies used in the synthesis and analysis of its derivatives provide valuable information on its solubility, stability, and other physical characteristics.
Chemical Properties Analysis
The chemical properties of longistylin C, such as reactivity with biological targets, can be partially understood through its antidepressant and neuroprotective effects. Liu et al. (2017) found that longistylin C exhibited significant antidepressant activity and neuroprotection against glutamate-induced cytotoxicity in PC12 cells, likely through modulation of the NMDAR/NR2B-ERK pathway (Liu et al., 2017).
Scientific Research Applications
Antidepressant and Neuroprotective Effects : A study by Liu et al. (2017) revealed that Longistyline C exhibits antidepressant activity and neuroprotective effects against glutamate-induced injury in PC12 cells. It was found to regulate the NMDAR/NR2B-ERK1/2 related pathway (Liu et al., 2017).
Neuroprotective Against Corticosterone-Induced Neurotoxicity : Longistyline A, closely related to Longistylin C, has been shown to generate a neuroprotective effect against corticosterone-induced neurotoxicity in PC12 cells, possibly by decreasing calcium and caspase-3 activity (Jiang et al., 2012).
Activity Against Malaria : Longistylin A and C, found in Cajanus cajan, show moderately high in vitro activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, which is a causative agent of malaria (Duker-Eshun et al., 2004).
Cytotoxicity Against Cancer Cell Lines : Derivatives of Longistylin C, namely compounds DT-6 and DT-9, display better cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy (Shan et al., 2015).
Antibacterial Activities : Longistyline A exhibited strong antibacterial activities against Methicillin-resistant Staphylococcus aureus (MRSA) and improved wound healing and closure in a MRSA-infected wound healing mouse model (Wu et al., 2019).
Quality Control in Medicinal Herb : The established analysis method for Longistylin A and C in Cajanus cajan is simple and accurate, indicating its potential for quality control in this medicinal herb (Wang et al., 2011).
properties
IUPAC Name |
3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWEPOBHKEHPO-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317571 | |
| Record name | Longistylin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Longistylin C | |
CAS RN |
64125-60-6 | |
| Record name | Longistylin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64125-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Longistylin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)